4-(tert-Butoxy)pyrimidin-5-amine CAS 1215908-40-9 properties
4-(tert-Butoxy)pyrimidin-5-amine CAS 1215908-40-9 properties
An In-depth Technical Guide to 4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butoxy)pyrimidin-5-amine, a heterocyclic building block of significant interest in medicinal chemistry. While direct literature on this specific compound is limited, this document synthesizes information from analogous structures and the well-established chemistry of aminopyrimidines to present its core properties, a plausible synthetic pathway, predicted spectroscopic data, chemical reactivity, and potential applications. The primary focus is on its utility as a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors, leveraging the strategic placement of its amine and tert-butoxy functional groups. This guide is intended to serve as a foundational resource for researchers looking to incorporate this scaffold into their drug discovery and development programs.
Introduction: The Strategic Value of the 5-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, forming the core of the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, this scaffold is considered "privileged" due to its ability to form key hydrogen bonding interactions with biological targets.[1] Specifically, the 5-aminopyrimidine motif is a highly sought-after building block.[2][3] Its derivatives are integral to a wide range of biologically active compounds with demonstrated therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[2][4][5]
The strategic importance of 4-(tert-Butoxy)pyrimidin-5-amine lies in its unique substitution pattern. The 5-amino group provides a reactive handle for further molecular elaboration, enabling the construction of fused ring systems or the introduction of diverse side chains.[6][7] This is particularly valuable in the design of kinase inhibitors, where an amino group at this position can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[1][8][9][10] The 4-tert-butoxy group, a bulky lipophilic moiety, can influence solubility, modulate electronic properties of the ring, and sterically direct reactions at the adjacent amino group.
Physicochemical and Predicted Properties
While extensive experimental data for 4-(tert-Butoxy)pyrimidin-5-amine is not publicly available, its fundamental properties can be derived or predicted using computational methods and data from suppliers. These properties are essential for planning synthetic transformations, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value / Prediction | Source |
| CAS Number | 1215908-40-9 | - |
| Molecular Formula | C₈H₁₃N₃O | [11] |
| Molecular Weight | 167.21 g/mol | [11] |
| Appearance | Predicted: White to off-white solid | Inferred from related compounds |
| SMILES | CC(C)(C)OC1=C(N)C=NC=N1 | [11] |
| Topological Polar Surface Area (TPSA) | 64.91 Ų | Computational Prediction[12] |
| Predicted LogP | 1.15 | Computational Prediction[12] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computational Prediction[12] |
| Hydrogen Bond Acceptors | 4 (3 from ring N, 1 from O) | Computational Prediction[12] |
| Rotatable Bonds | 1 | Computational Prediction[12] |
Note: Properties such as TPSA and LogP are computational predictions and should be used as a guide for experimental design.
Synthesis and Manufacturing Pathway
A logical precursor for this synthesis is 2-(tert-butoxymethylidene)malononitrile. The reaction would proceed via a cyclocondensation with formamidine acetate, likely catalyzed by a base like sodium ethoxide, to construct the pyrimidine ring system.
Caption: Potential derivatization reactions at the 5-amino position.
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N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing linkers or pharmacophoric groups.
-
N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. [16]* Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination allows for the formation of N-aryl or N-heteroaryl bonds, significantly expanding the accessible chemical space.
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Condensation and Cyclization: The 5-aminopyrimidine core is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with orthoesters or similar reagents can lead to the formation of pyrimido[4,5-d]pyrimidines, which are themselves a class of biologically active molecules. [5][6][7][17]* tert-Butoxy Group Reactivity: The tert-butoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal a 4-hydroxypyrimidine (or its tautomeric pyrimidin-4-one form). This provides a secondary site for derivatization if desired.
Applications in Research and Drug Discovery
The primary application of 4-(tert-Butoxy)pyrimidin-5-amine is as a key intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors. [8][10][18] Case Study: Kinase Inhibitor Scaffolds Many FDA-approved and investigational kinase inhibitors utilize an aminopyrimidine core to anchor the molecule within the ATP-binding site. The N1 and the 2- or 4-amino group of a 2,4-diaminopyrimidine scaffold, for example, mimic the hydrogen bonding pattern of the adenine base of ATP. 5-Aminopyrimidines offer a related but distinct vector for interaction and substitution.
The 5-amino group of 4-(tert-Butoxy)pyrimidin-5-amine can be functionalized to introduce a side chain that occupies the solvent-exposed region of the kinase active site, allowing for the fine-tuning of potency and selectivity. The tert-butoxy group can occupy a hydrophobic pocket or be used to modulate the overall physicochemical properties of the final molecule. This makes the title compound a valuable building block for generating libraries of novel inhibitors for screening against various kinase targets implicated in oncology, immunology, and other diseases. [9][18]
Safety and Handling
No specific toxicity data is available for 4-(tert-Butoxy)pyrimidin-5-amine. Therefore, it should be handled with the standard precautions applied to novel chemical entities of unknown toxicity. General safety guidelines for aminopyrimidine compounds should be followed. [19][20][21][22]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat. [20][21]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [19][20]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
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First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [20] * Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. [23] * Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [20] * Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [20] Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
-
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